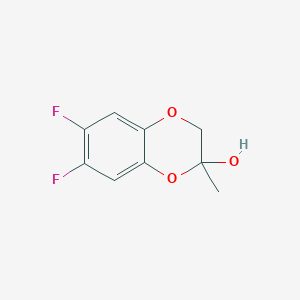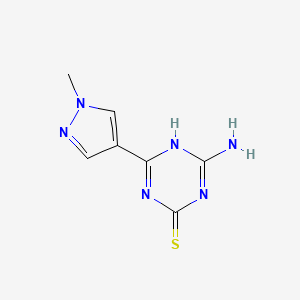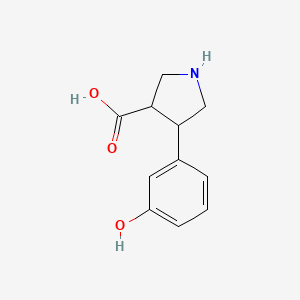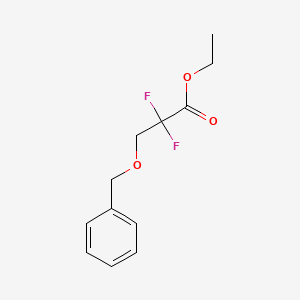
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol is a fluorinated organic compound with a unique structure that includes a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol typically involves the fluorination of a precursor compound. One common method involves the reaction of a suitable benzodioxin derivative with a fluorinating agent under controlled conditions. For example, the precursor can be treated with sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Halogen substitution reactions can replace the fluorine atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated structure makes it a valuable probe in biological studies, where it can be used to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity, potentially leading to more effective biological activity. The compound may also participate in specific pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: A compound with similar fluorinated properties but different structural features.
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Another fluorinated compound with applications in medicinal chemistry.
Uniqueness
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol is unique due to its specific benzodioxin ring structure and the presence of fluorine atoms at the 6 and 7 positions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
6,7-difluoro-3-methyl-2H-1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C9H8F2O3/c1-9(12)4-13-7-2-5(10)6(11)3-8(7)14-9/h2-3,12H,4H2,1H3 |
InChI Key |
MPWKYVLJVJIBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC(=C(C=C2O1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B15262871.png)

![2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B15262880.png)





![N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B15262928.png)




![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15262981.png)
